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Compound of Interest

Compound Name:
N-Descyclopropanecarbaldehyde

Olaparib

Cat. No.: B2609154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-
Descyclopropanecarbaldehyde Olaparib, an analog of the potent PARP inhibitor Olaparib.

This document details its chemical structure, its application in the synthesis of advanced

therapeutic agents, and its use as a diagnostic imaging tool.

Chemical Structure and Properties
N-Descyclopropanecarbaldehyde Olaparib is a derivative of Olaparib, a well-established

inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. The structural distinction lies in the

modification of the piperazine ring, rendering it a versatile intermediate for further chemical

synthesis.

Chemical Structure:

Molecular Formula: C₂₀H₁₉FN₄O₂

Molecular Weight: 366.40 g/mol

CAS Number: 763111-47-3
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IUPAC Name: 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]phthalazin-1(2H)-one

SMILES: O=C1NN=C(CC2=CC=C(F)C(C(N3CCNCC3)=O)=C2)C4=C1C=CC=C4

Physicochemical Properties:

Property Value

Purity ≥95%

Appearance White to off-white solid powder

Storage Conditions
Store at 4°C for short term. For long-term

storage, keep at -20°C or -80°C.

Applications in Drug Discovery and Development
N-Descyclopropanecarbaldehyde Olaparib serves as a crucial building block in the

development of novel cancer therapeutics and diagnostics. Its primary applications lie in the

synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the development of Positron

Emission Tomography (PET) imaging agents.

Synthesis of Dual-Targeting PROTACs
N-Descyclopropanecarbaldehyde Olaparib is a key precursor in the synthesis of dual-

targeting PROTACs, such as DP-C-4, which can simultaneously induce the degradation of two

distinct cancer-related proteins.

Experimental Protocol: Synthesis of a Dual EGFR and PARP PROTAC (DP-C-4)

This protocol outlines a convergent synthetic strategy for preparing a dual-targeting PROTAC

that degrades both the Epidermal Growth Factor Receptor (EGFR) and PARP.

Materials:

N-Descyclopropanecarbaldehyde Olaparib

Gefitinib (EGFR inhibitor)
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A trifunctional natural amino acid linker (e.g., a protected lysine derivative)

An E3 ligase ligand (e.g., a derivative of Cereblon or VHL)

Appropriate solvents (e.g., DMF, DMSO)

Coupling reagents (e.g., HATU, HOBt)

Bases (e.g., DIPEA)

Reagents for click chemistry (e.g., copper(II) sulfate, sodium ascorbate)

Methodology:

Linker Preparation: A protected trifunctional amino acid is prepared to serve as the core of

the PROTAC molecule. One functional group is modified for attachment of the E3 ligase

ligand (e.g., via an azide group for click chemistry).

Sequential Amide Coupling:

The first inhibitor, Gefitinib, is coupled to one of the available functional groups on the

linker using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

Following purification, N-Descyclopropanecarbaldehyde Olaparib is coupled to the

remaining available functional group on the linker under similar amide coupling conditions.

E3 Ligase Ligand Conjugation: The E3 ligase ligand is attached to the linker of the dual-

inhibitor conjugate via a click chemistry reaction (e.g., copper-catalyzed azide-alkyne

cycloaddition).

Deprotection and Purification: Any protecting groups are removed, and the final dual-

targeting PROTAC is purified using techniques such as preparative HPLC. The structure and

purity are confirmed by NMR and mass spectrometry.

Logical Workflow for Dual PROTAC Synthesis:

Caption: Synthetic workflow for the dual-targeting PROTAC DP-C-4.
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Development of PET Imaging Agents
By incorporating a chelating agent such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-

tetraacetic acid), N-Descyclopropanecarbaldehyde Olaparib can be radiolabeled with

positron-emitting isotopes for use in PET imaging. This allows for the non-invasive visualization

and quantification of PARP expression in tumors.

Experimental Protocol: ⁶⁴Cu-Labeling of a DOTA-conjugated Olaparib Analog for PET Imaging

Materials:

DOTA-conjugated N-Descyclopropanecarbaldehyde Olaparib

⁶⁴CuCl₂ in a suitable buffer (e.g., sodium acetate)

Metal-free water and buffers

Solid-phase extraction (SPE) cartridges for purification

Methodology:

Radiolabeling Reaction: The DOTA-conjugated Olaparib analog is dissolved in a metal-free

buffer. ⁶⁴CuCl₂ is added, and the reaction mixture is heated at an optimized temperature

(e.g., 95°C) for a specific duration (e.g., 15-30 minutes).

Quality Control: The radiochemical purity of the ⁶⁴Cu-DOTA-Olaparib is determined by radio-

HPLC.

Purification: The radiolabeled product is purified from unreacted ⁶⁴Cu and other impurities

using an SPE cartridge.

In Vivo PET Imaging and Biodistribution:

The purified ⁶⁴Cu-DOTA-Olaparib is administered intravenously to tumor-bearing animal

models.

PET scans are acquired at various time points post-injection (e.g., 0.5, 1, 2, and 18 hours)

to visualize the tracer's distribution.
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For biodistribution studies, tissues and organs are harvested at the end of the imaging

period, weighed, and their radioactivity is measured using a gamma counter to quantify

the tracer uptake, typically expressed as the percentage of the injected dose per gram of

tissue (%ID/g).

Quantitative Data from a Preclinical PET Imaging Study:

Tissue/Organ
Tumor Uptake (%ID/g) at 1 hour post-
injection

Study Group (Tumor) 3.45 ± 0.47

Control Group (Tumor with blocking dose) 2.26 ± 0.30

The PARP Signaling Pathway and Mechanism of
Action of Olaparib
Olaparib and its analogs function by inhibiting PARP enzymes, which are critical for the repair

of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of SSBs,

which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In

cancer cells with mutations in genes involved in homologous recombination (HR), such as

BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability

and cell death. This concept is known as synthetic lethality.

PARP-Mediated DNA Repair and Synthetic Lethality Pathway:
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Caption: The PARP signaling pathway and the mechanism of synthetic lethality.
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chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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